molecular formula C9H12O2S2 B1630425 Methylthiomethyl p-tolyl sulfone CAS No. 59662-65-6

Methylthiomethyl p-tolyl sulfone

Cat. No.: B1630425
CAS No.: 59662-65-6
M. Wt: 216.3 g/mol
InChI Key: XAARLLNXZJTFPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method for preparing methylthiomethyl p-tolyl sulfone involves the Pummerer reaction of dimethyl sulfoxide with acetic anhydride. This is followed by the treatment of the resulting acetoxymethyl methyl sulfide with sodium p-toluenesulfinate in the presence of sodium acetate in acetic acid .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methylthiomethyl p-tolyl sulfone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include S-methyl α-ketocarbothioates, carboxylic esters, cycloalkanones, and α-methoxy-α-arylacetic esters .

Scientific Research Applications

Methylthiomethyl p-tolyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying biochemical pathways and enzyme functions.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methylthiomethyl p-tolyl sulfone exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • Methyl p-toluenesulfonylmethyl sulfide
  • Methylmercaptomethyl p-tolyl sulfone
  • MT-sulfone

Comparison: Methylthiomethyl p-tolyl sulfone is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield .

Properties

IUPAC Name

1-methyl-4-(methylsulfanylmethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S2/c1-8-3-5-9(6-4-8)13(10,11)7-12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARLLNXZJTFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59662-68-9, 59662-65-6
Record name Methylthiomethyl p-tolyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTHIOMETHYL P-TOLYL SULPHONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dimethylsulfoxide (9.25 g, 118 mmol) and acetic anhydride (15.6 g, 153 mmol) were heated to 80° C. for 24 hours. The reaction solution was cooled to room temperature, then glacial acetic acid (90 ml), sodium acetate (9.7 g, 118 mmol) and sodium p-toluenesulfinate (31.6 g, 178 mmol, dried in vacuo overnight with P2O5 at 50° C.) were added. The mixture was heated to 100° C. for 24 hours. Brine (150 ml) was added and the solution was extracted with methylene chloride (5X, 100 ml). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give a gummy solid. The solid was recrystallized from 95% ethanol (3B) to yield 8.68 g of white crystals of (methylthio)(p-toluenesulfonyl)methane: m.p. 81°-83° C.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Brine
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Name
sodium p-toluenesulfinate
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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